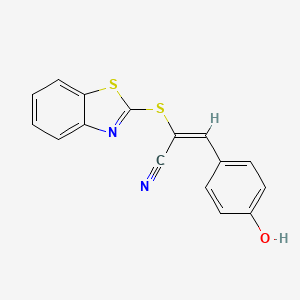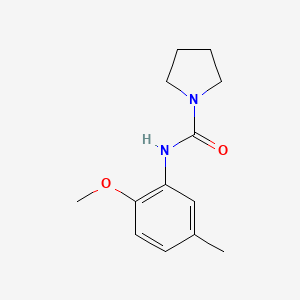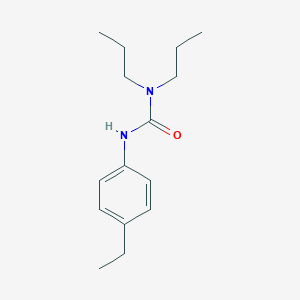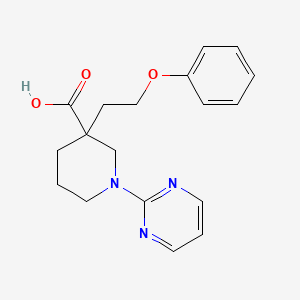
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile, also known as BTA-EG6, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been widely studied for its potential use in scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins.
Mechanism of Action
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile inhibits the activity of GSK-3β, CK1δ, and CDK5 by binding to the ATP-binding site of these enzymes and proteins. This binding prevents the enzymes and proteins from phosphorylating their substrates, which in turn affects downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In addition, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile in lab experiments is its specificity for GSK-3β, CK1δ, and CDK5. This specificity allows researchers to study the effects of inhibiting these enzymes and proteins without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other inhibitors. This may require higher concentrations of this compound to achieve the desired effects, which can be costly and may increase the risk of off-target effects.
Future Directions
There are several future directions for the study of 2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile. One direction is the development of more potent inhibitors that target GSK-3β, CK1δ, and CDK5. Another direction is the study of the effects of this compound on other cellular processes and signaling pathways. Additionally, the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders warrants further investigation.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile involves the reaction of 2-mercaptobenzothiazole and 4-hydroxyphenylacetonitrile in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white to light yellow powder with a melting point of 212-214°C.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile has been extensively studied for its potential use in scientific research applications. It has been shown to inhibit the activity of several enzymes and proteins, including glycogen synthase kinase 3β (GSK-3β), casein kinase 1δ (CK1δ), and cyclin-dependent kinase 5 (CDK5). These enzymes and proteins play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c17-10-13(9-11-5-7-12(19)8-6-11)20-16-18-14-3-1-2-4-15(14)21-16/h1-9,19H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLTWMSADQUBKN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC=C(C=C3)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5415332.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)




![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)